

The Discovery and Development of Azvudine (FNC): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azvudine (FNC), a novel nucleoside analog, has emerged as a significant broad-spectrum antiviral agent. Initially investigated for Hepatitis C, its potent inhibitory effects on viral replication have led to its development and conditional approval for the treatment of Human Immunodeficiency Virus (HIV) and COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental findings, and clinical development of Azvudine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Azvudine, chemically known as 2'-Deoxy-2'-β-fluoro-4'-azidocytidine, is a cytidine analog that acts as a potent inhibitor of viral replication. Its discovery can be traced back to research on nucleoside analogs as antiviral agents. The initial development was led by Professor Chang Jun-biao of Zhengzhou University, with subsequent development and commercialization by Henan Sincere Biotech Co., Ltd. Azvudine's unique dual-target mechanism of action, inhibiting both reverse transcriptase in retroviruses and RNA-dependent RNA polymerase (RdRp) in RNA viruses, provides a broad spectrum of antiviral activity.

Discovery and Preclinical Development



The journey of Azvudine began with the exploration of nucleoside analogs for the treatment of Hepatitis C. Subsequent research revealed its potent activity against a range of viruses, most notably HIV and, more recently, SARS-CoV-2.

Antiviral Activity In Vitro

Azvudine has demonstrated potent antiviral activity against various viruses in cell-based assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, have been determined in various cell lines.

| Virus | Cell Line | EC50 | Reference |
|----------------------------|-----------|---|-----------|
| HIV-1 | Various | 0.03–6.92 nM | |
| HIV-2 | Various | 0.018–0.025 nM | - |
| Hepatitis C Virus (HCV) | - | Potent Inhibition (Specific EC50 not cited) | _ |
| SARS-CoV-2 | Vero E6 | 1.2 - 4.3 μΜ | - |

Cytotoxicity

The cytotoxic effects of Azvudine have been evaluated in various cell lines to determine its therapeutic index. The 50% cytotoxic concentration (CC50) is a measure of the drug's toxicity to cells. A higher CC50 value indicates lower cytotoxicity.

| Cell Line | CC50 | Reference |
|-----------|---------------|-----------|
| Various | >100 μM (HIV) | |

Mechanism of Action

Azvudine is a prodrug that is converted into its active triphosphate form within the host cell. This active metabolite then interferes with viral replication through a dual mechanism of action.

Inhibition of Reverse Transcriptase (HIV)

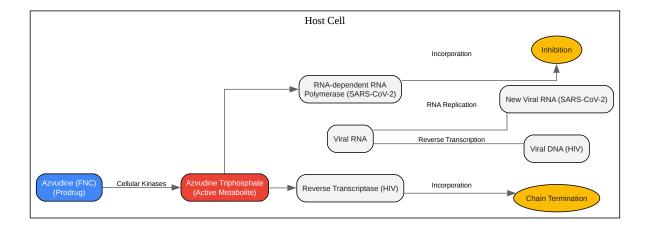


In the case of HIV, the triphosphate form of Azvudine acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It is incorporated into the growing viral DNA chain, leading to chain termination and halting the replication process.

Inhibition of RNA-dependent RNA Polymerase (RdRp) (SARS-CoV-2)

For RNA viruses like SARS-CoV-2, the active metabolite of Azvudine targets the RNA-dependent RNA polymerase (RdRp) enzyme. By incorporating into the viral RNA, it disrupts the synthesis of new viral RNA, thereby inhibiting viral replication.

Diagram of Azvudine's Mechanism of Action



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Caption: Mechanism of action of Azvudine in inhibiting viral replication.

Pharmacokinetics



Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of Azvudine.

| Species | Administration | Bioavailability | Key Findings | Reference |
|---------|----------------|-----------------|--------------------------------|-----------|
| Rat | Oral | - | Good oral absorption | |
| Dog | Oral | 83% | Excellent oral bioavailability | _ |

Clinical Development

Azvudine has undergone several clinical trials to evaluate its safety and efficacy in treating HIV and COVID-19.

HIV Treatment

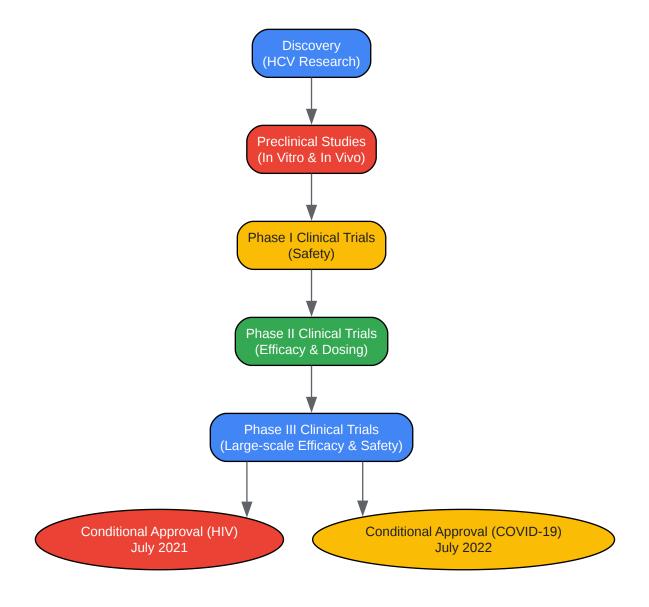
Clinical trials have demonstrated that Azvudine, in combination with other antiretroviral drugs, is effective in treating adults with high viral loads of HIV-1. This led to its conditional approval in China for this indication in July 2021.

COVID-19 Treatment

Following the outbreak of the COVID-19 pandemic, the potential of Azvudine as a treatment was investigated. Clinical trials, such as NCT04668235, have shown that Azvudine can reduce the time to nucleic acid negativity and improve clinical symptoms in patients with mild to moderate COVID-19. This resulted in its conditional approval for the treatment of adult patients with COVID-19 in China in July 2022.

Diagram of the Drug Discovery and Development Workflow for Azvudine





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Caption: The discovery and development workflow of Azvudine.

Key Experimental Protocols (Principles)

While detailed, step-by-step protocols are often specific to the conducting laboratory, the following outlines the principles of key experiments used in the development of Azvudine.

In Vitro Antiviral Activity Assay (e.g., Plaque Reduction Assay)



- Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in appropriate media.
- Virus Inoculation: A known amount of the virus is used to infect the cells.
- Drug Treatment: The infected cells are treated with various concentrations of Azvudine.
- Incubation: The treated cells are incubated to allow for viral replication and plaque formation.
- Plaque Visualization and Counting: Plaques (areas of cell death) are stained and counted.
- EC50 Determination: The concentration of Azvudine that reduces the number of plaques by 50% is calculated as the EC50.

Cytotoxicity Assay (e.g., MTT Assay)

- Cell Seeding: Cells are seeded in a 96-well plate.
- Drug Treatment: Cells are treated with a range of concentrations of Azvudine.
- Incubation: The plate is incubated to allow the drug to exert its effects.
- MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer.
- CC50 Calculation: The concentration of Azvudine that reduces cell viability by 50% is calculated as the CC50.

In Vivo Efficacy Studies (Animal Models)

- Animal Model: An appropriate animal model (e.g., transgenic mice susceptible to HIV infection or a relevant model for SARS-CoV-2) is used.
- Infection: Animals are infected with the target virus.



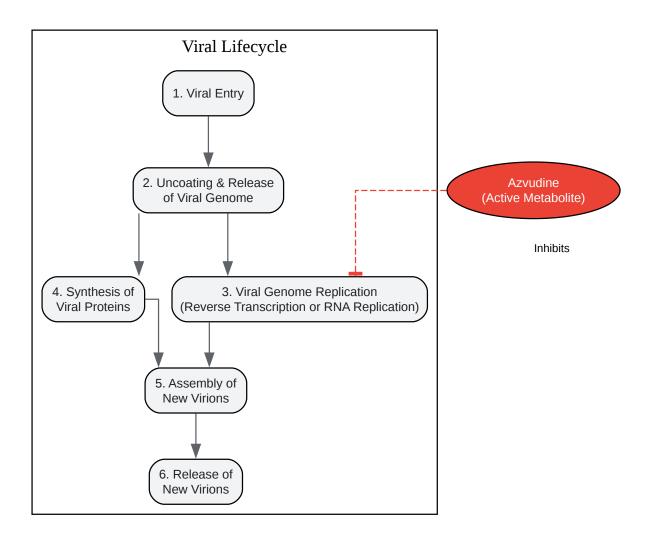
- Drug Administration: A treatment group receives Azvudine, while a control group receives a
 placebo.
- Monitoring: Animals are monitored for clinical signs of disease, and viral load is measured in relevant tissues or blood.
- Endpoint Analysis: The efficacy of Azvudine is determined by comparing the viral load and disease progression between the treated and control groups.

Pharmacokinetic Studies (Animal Models)

- Drug Administration: A known dose of Azvudine is administered to animals (e.g., rats, dogs) via the intended clinical route (e.g., oral).
- Blood Sampling: Blood samples are collected at various time points after administration.
- Drug Concentration Analysis: The concentration of Azvudine and its metabolites in the plasma is measured using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated to describe the drug's absorption, distribution, metabolism, and excretion.

Diagram of a General Viral Replication Signaling Pathway and Azvudine's Intervention





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